N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide
Description
N-(2,3-Dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide is a chloro-substituted acetamide derivative characterized by a thioether linkage and multiple aromatic chlorinations. Its structure includes a 2,3-dichlorophenyl group attached to the acetamide nitrogen and a 4-chlorobenzylthio moiety at the sulfur atom. The presence of chlorine atoms enhances lipophilicity and may influence binding to biological targets, while the thioether group contributes to metabolic stability .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NOS/c16-11-6-4-10(5-7-11)8-21-9-14(20)19-13-3-1-2-12(17)15(13)18/h1-7H,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZGGQASXMYAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide is a chemical compound with significant biological activity, particularly in pharmacological contexts. This compound, with the molecular formula , has garnered attention for its potential therapeutic applications and mechanisms of action.
- Molecular Weight : 360.68 g/mol
- IUPAC Name : 2-[(4-chlorophenyl)methylthio]-N-(2,3-dichlorophenyl)acetamide
- CAS Number : 329078-83-3
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as an effective pharmacological agent.
1. Anticancer Activity
Recent research has highlighted the compound's ability to inhibit cell proliferation in several cancer cell lines. For instance, studies have shown that it effectively targets the Eph receptor family, which is overexpressed in various cancers, leading to reduced tumor growth and increased apoptosis in treated cells .
2. Enzyme Inhibition
The compound has demonstrated inhibitory effects on specific enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This inhibition can potentially lead to antitumor effects by disrupting the growth of rapidly dividing cancer cells .
3. Antimicrobial Properties
In vitro studies indicate that this compound exhibits antimicrobial activity against a range of bacterial strains. This property may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Table 1: Summary of Biological Activities
Research Insights
A comparative study on the biological activity of dichloro-substituted thiazolylacetamides, including this compound, revealed that structural modifications significantly affect their reactivity and biological properties. The presence of chlorine atoms in specific positions enhances both the coordination ability and the overall biological effectiveness of these compounds .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[(3-Cyano-4,6-Distyrylpyridin-2-yl)thio]acetamide
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide
N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)acetamide
- Structure : Lacks the thioether group but shares a dichlorophenyl-acetamide scaffold.
- Pharmacological Relevance : Marketed as a diclofenac-related compound (impurity F), highlighting anti-inflammatory applications .
Agrochemical Analogues
Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)acetamide)
Pretilachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)acetamide)
- Structure : Propoxyethyl substitution increases hydrophobicity.
- Activity : Rice-selective herbicide; the 2,6-diethylphenyl group is critical for herbicidal efficacy, contrasting with the 2,3-dichlorophenyl group in the target compound .
Benzothiazole and Triazole Derivatives
N-(6-Methoxybenzothiazol-2-yl)-2-(4-Chlorophenyl)acetamide
2-[[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-[(E)-(2,3-Dichlorophenyl)methylideneamino]acetamide
- Structure : Triazole-thioacetamide hybrid with a Schiff base linkage.
- Properties : The triazole ring may confer metal-chelating ability, while the imine group introduces pH-dependent reactivity .
Comparative Data Table
Research Findings and Implications
- Chlorination Impact : Dichlorination at the 2,3-positions (vs. 2,6- in alachlor) likely alters steric and electronic profiles, affecting target binding .
- Thioether vs. Thiazole : The thioether group in the target compound may offer greater metabolic stability compared to hydrolytically labile esters but less hydrogen-bonding capacity than thiazole-containing analogues .
Q & A
Q. What are the recommended synthetic routes for N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis typically involves coupling 2-chloro-N-(2,3-dichlorophenyl)acetamide with (4-chlorophenyl)methanethiol under nucleophilic substitution conditions. Key steps include:
Activation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the acetamide carbonyl group .
Solvent Optimization : Dichloromethane or THF is preferred for solubility and reactivity .
Temperature Control : Maintain temperatures between 273–298 K to balance reaction rate and side-product formation .
Purification : Column chromatography or recrystallization from methanol/acetone mixtures yields >75% purity .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methylthio group (SCH₂) appears as a singlet near δ 3.8–4.2 ppm .
- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves molecular conformation. The dichlorophenyl and thioether moieties exhibit dihedral angles of 54–77°, influencing packing efficiency .
- Hydrogen Bonding Analysis : Intermolecular N–H···N/O interactions (R₂²(8/10) motifs) stabilize the crystal lattice .
Q. How can researchers evaluate the compound's initial biological activity in academic settings?
- Methodological Answer :
- Anticonvulsant Assays : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents. Dose-response curves (10–100 mg/kg) identify ED₅₀ values .
- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 5–50 µg/mL .
- Target Interaction Studies : Molecular docking with GABA receptors or voltage-gated ion channels (e.g., AutoDock Vina) predicts binding affinities .
Advanced Research Questions
Q. How do variations in dichlorophenyl substitution patterns (e.g., 2,3- vs. 2,4-dichloro) impact the compound's solid-state conformation and intermolecular interactions?
- Methodological Answer :
- Dihedral Angle Analysis : 2,3-Dichloro substitution (as in the title compound) induces a 61.8° twist between aromatic rings, while 2,4-dichloro analogs show 72.4° .
- Hydrogen Bonding : 2,3-Dichloro derivatives form stronger N–H···N interactions (R₂²(8) motifs) compared to 2,4-substituted variants, altering solubility and thermal stability .
- Packing Efficiency : 2,3-Dichloro substitution enhances π-π stacking (3.5–3.8 Å interplanar distances), critical for co-crystal engineering .
Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Solvent Correction : Include implicit solvent models (e.g., COSMO-RS) in DFT calculations to account for polar interactions .
- Conformational Sampling : Use molecular dynamics (MD) simulations (50–100 ns trajectories) to identify bioactive conformers missed in static docking .
- Experimental Validation : Re-test synthesized analogs (e.g., replacing Cl with F) under standardized assay conditions to isolate substituent effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Key Substituent Modifications :
- Activity Cliffs : Use Free-Wilson analysis to quantify contributions of individual substituents to IC₅₀ values .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Polymorphism Risk : Slow evaporation from methanol/acetone (1:1) minimizes competing polymorph nucleation .
- Twinned Crystals : Employ SHELXD for dual-space structure solution and refine using JANA2006 to handle pseudo-merohedral twinning .
- Disorder Management : Partially occupied solvent molecules (e.g., H₂O) are resolved via SQUEEZE in PLATON .
Data Contradictions and Resolution
Q. Why do NMR spectra sometimes show unexpected splitting patterns for the methylthio group?
- Methodological Answer :
- Dynamic Effects : At room temperature, SCH₂ rotation causes signal averaging. Cooling to 233 K in CD₂Cl₂ splits the singlet into an AB quartet (J = 12–14 Hz) .
- Impurity Interference : Trace thiol byproducts (e.g., (4-chlorophenyl)methanethiol) may overlap; confirm via LC-MS (m/z 285.74 for parent ion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
